326855-45-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound with CAS number 326855-45-2 is known as OV-1, sheep . It is an alpha-helical antimicrobial ovispirin peptide derived from SMAP29 peptide (sheep), which inhibits several antibiotic-resistant bacterial strains including mucoid and nonmucoid Pseudomonas aeruginosa .

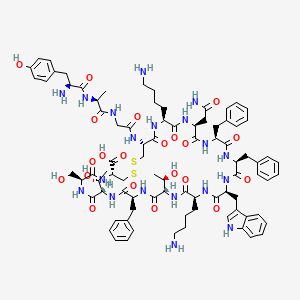

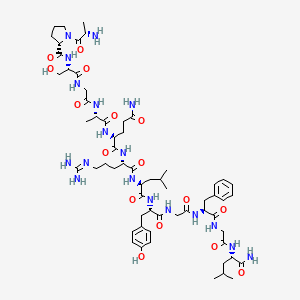

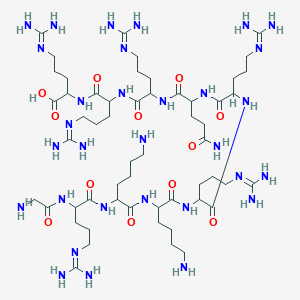

Molecular Structure Analysis

The molecular formula of OV-1, sheep is C105H188N34O21 . The sequence of this peptide is Lys-Asn-Leu-Arg-Arg-Ile-Ile-Arg-Lys-Ile-Ile-His-Ile-Ile-Lys-Lys-Tyr-Gly .Physical And Chemical Properties Analysis

The molecular weight of OV-1, sheep is 2262.83 . It has a predicted density of 1.37±0.1 g/cm3 . It’s soluble in DMSO .Wissenschaftliche Forschungsanwendungen

Genotyping and Sequencing Technologies

High-Throughput Genotyping : A study by Galan et al. (2010) demonstrated a method for the individual genotyping of thousands of samples using 454 pyrosequencing technology. This method is efficient for studying highly polymorphic genes and offers an alternative to traditional electrophoresis and cloning-sequencing methods (Galan, Guivier, Caraux, Charbonnel, & Cosson, 2010).

Microsatellite Loci Development : Zalapa et al. (2012) utilized next-generation sequencing (NGS) technologies like 454 and Illumina for the efficient identification of microsatellite loci in plants, highlighting the advantage of NGS in producing a large amount of sequence data to develop genome-wide and gene-based microsatellite loci (Zalapa, Cuevas, Zhu, Steffan, Senalik, Zeldin, McCown, Harbut, & Simon, 2012).

Taxonomic Classification in Metagenomics : Gerlach et al. (2009) introduced WebCARMA, a tool for the taxonomic and functional classification of unassembled short reads from metagenomic communities, demonstrating that reads as short as 35 bp can be used for metagenome classification (Gerlach, Jünemann, Tille, Goesmann, & Stoye, 2009).

Science Teaching Approaches : Brown and Ryoo (2008) researched the impact of teaching science using a "content-first" approach, where students learn to understand phenomena in everyday terms before being introduced to scientific language. This method showed improved understanding in students (Brown & Ryoo, 2008).

Nanoparticle Synthesis in Chemistry : Cushing, Kolesnichenko, and O'Connor (2004) discussed the advancements in the liquid-phase synthesis of inorganic nanoparticles, which is crucial for the development of new materials in scientific research (Cushing, Kolesnichenko, & O'Connor, 2004).

Impact of 454 Sequencing Technology : Rothberg and Leamon (2008) highlighted how the 454 Sequencer has expanded the scope of scientific research by enabling high-throughput, cost-effective sequencing, leading to significant contributions in understanding the human genome and identifying small RNAs (Rothberg & Leamon, 2008).

Cancer Systems Biology : Werner, Mills, and Ram (2014) discussed how Systems Biology approaches are crucial for developing and implementing personalized cancer therapy, emphasizing the integration of genomic and epigenetic data in understanding cancer at various biological levels (Werner, Mills, & Ram, 2014).

Data Sharing in Scientific Research : Tenopir et al. (2011) explored the practices and perceptions of data sharing among scientists, emphasizing its importance in the scientific method for verification of results and extending research (Tenopir, Allard, Douglass, Aydinoğlu, Wu, Read, Manoff, & Frame, 2011).

Improving Base Calling in Sequencing : Quinlan, Stewart, Strömberg, and Marth (2008) developed Pyrobayes, a program for improved base calling in pyrosequencing reads, enabling accurate SNP calling even with shallow read coverage, thus enhancing the reliability of sequencing data (Quinlan, Stewart, Strömberg, & Marth, 2008).

Chromatographic Data Analysis : Amigo, Skov, and Bro (2010) presented a mathematical modeling approach to solve chromatographic issues, highlighting the importance of data analysis in scientific research involving chromatography (Amigo, Skov, & Bro, 2010).

Safety and Hazards

Eigenschaften

CAS-Nummer |

326855-45-2 |

|---|---|

Molekularformel |

C₁₀₅H₁₈₈N₃₄O₂₁ |

Molekulargewicht |

2262.83 |

Sequenz |

One Letter Code: KNLRRIIRKIIHIIKKYG |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.